molecular formula C9H7N5O3 B8069778 CID 279446

CID 279446

Cat. No. B8069778
M. Wt: 233.18 g/mol
InChI Key: DDBCPKAHJKOGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 279446 is a useful research compound. Its molecular formula is C9H7N5O3 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 279446 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 279446 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function in Cells : CID has been pivotal in studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. This method is beneficial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammalian cells. These systems allow fine-tuning gene expression and multiplexing biological signals with different logic gating operations. They have applications in digital inducible expression and transient genome manipulation (Ma et al., 2023).

  • Protein Localization in Living Cells : CID can control protein-protein interactions and localization in living cells with high spatiotemporal control. This is significant for studying dynamic biological processes, such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Barley : CID is used in agronomy to improve water use efficiency and productivity in barley. Carbon isotope discrimination (CID) serves as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).

  • Hematopoietic Stem Cell Transplantation : CID techniques are used in medical research, such as in allogeneic hematopoietic stem cell transplantation for treating combined immunodeficiencies (CIDs). This involves the selective depletion of naive T cells from allografts, reducing the risk of graft-versus-host disease (Touzot et al., 2015).

  • Cell Biology Applications : CID has resolved numerous problems in cell biology, especially in studying lipid second messengers and small GTPases. It aids in understanding how small pools of signaling molecules generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).

  • Child and Adolescent Development Research : CID is utilized in developmental research to align research goals with research designs. It is part of methodologies that help bridge gaps between research design and objectives (Hamaker, Mulder, & van IJzendoorn, 2020).

properties

IUPAC Name

N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBCPKAHJKOGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 279446

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.